Fmoc-D-homophenylalanine
Overview
Description
Fmoc-D-homophenylalanine is a compound with the empirical formula C25H23NO4 . It is also known as ®-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-phenylbutanoic acid .
Molecular Structure Analysis
The molecular weight of Fmoc-D-homophenylalanine is 401.45 g/mol . The InChI string is InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-D-homophenylalanine have been explored in several studies . For example, a research paper by Deng et al. used high-performance liquid chromatography to monitor the reaction process of Fmoc-D-Ala-OH in solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-D-homophenylalanine forms hydrogels with non-Newtonian flow behavior, which can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
Fmoc-Diphenylalanine (Fmoc-FF) has been extensively studied for its ability to form hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They are formed by networks of synthetic or natural polymers . The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters .
Detailed Description of the Methods of Application or Experimental Procedures
The formation of hydrogels using Fmoc-FF is deeply affected by the preparation method and the experimental conditions used to generate the supramolecular material . Different strategies have been adopted for the preparation of Fmoc-FF hydrogels, and these strategies have been found to induce changes in the structural arrangement and behavior of the final material in terms of stiffness, matrix porosity, and stability .
Thorough Summary of the Results or Outcomes Obtained
The hydrogel formation of Fmoc-FF has been found to be governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-FF hydrogel .
2. Antibacterial Activity
Comprehensive and Detailed Summary of the Application
Fmoc-phenylalanine has been found to display antibacterial activity against Gram-positive bacteria in both gel and solution phases . This makes it a promising candidate for the development of new antimicrobial materials .
Detailed Description of the Methods of Application or Experimental Procedures
The antibacterial activity of Fmoc-phenylalanine is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration .
3. Active Pharmaceutical Intermediate
Comprehensive and Detailed Summary of the Application
Fmoc-D-homophenylalanine is used as an active pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific pharmaceutical drug being produced .
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained would also depend on the specific pharmaceutical drug being produced .
4. Hybrid Material Formation
Comprehensive and Detailed Summary of the Application
Fmoc-Diphenylalanine (Fmoc-FF) has been used as a building block for the preparation of hybrid materials . These hybrid materials have potential applications in different fields, such as biomedical and industrial fields .
Detailed Description of the Methods of Application or Experimental Procedures
The preparation of Fmoc-FF-based hybrid systems involves combining the ultra-short hydrogelator with other entities such as polysaccharides, polymers, peptides, or organic molecules . The structural features and potential applications of these novel hybrid materials are dependent on the specific entities used and the preparation method .
Thorough Summary of the Results or Outcomes Obtained
The structural features and the potential applications of these novel hybrid materials have been described with particular attention to tissue engineering, drug delivery, and catalysis . The aim is to design new hybrid nanomaterials based on the Fmoc-FF dipeptide hydrogelator, with appropriate properties for specific applications .
Safety And Hazards
Future Directions
Future research directions include the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugates . The use of Fmoc-D-homophenylalanine in the formulation of biocompatible hydrogels suitable for different biomedical applications is also a promising area of research .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427842 | |
Record name | Fmoc-D-Homophe-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-homophenylalanine | |
CAS RN |
135944-09-1 | |
Record name | Fmoc-D-Homophe-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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